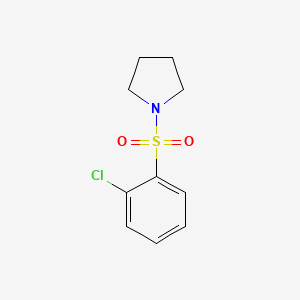

1-(2-Chlorobenzenesulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAAKKFZYMDHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a dichloromethane (DCM) solvent system, pyrrolidine reacts with 2-chlorobenzenesulfonyl chloride at temperatures between 0°C and 25°C. Triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used as the base, with molar ratios of pyrrolidine to sulfonyl chloride ranging from 1:1.05 to 1:1.3 to ensure complete conversion. For example, a protocol adapted from analogous sulfonylation reactions involves cooling the reaction mixture to -10°C to mitigate side reactions, followed by gradual warming to room temperature.

Workup and Purification

Post-reaction, the mixture is washed with aqueous solutions (e.g., 2 N NaOH) to remove unreacted sulfonyl chloride and acid byproducts. Organic layers are dried over sodium sulfate and concentrated under reduced pressure. Crystallization using isopropyl alcohol yields the pure product, with reported yields of 75–85% and HPLC purities exceeding 99%.

Mechanochemical Synthesis

Recent advances in solvent-free methodologies have enabled the synthesis of sulfonamides via mechanochemical ball milling, significantly reducing environmental impact.

Procedure and Optimization

In a vibratory ball mill, pyrrolidine and 2-chlorobenzenesulfonyl chloride are combined with potassium carbonate (K₂CO₃) as a solid base. Milling at 30 Hz for 70–120 minutes achieves near-quantitative conversion, bypassing the need for solvents. This method mirrors the optimization of analogous sulfonylation reactions, where milling time and frequency critically influence yield. For instance, extending milling beyond 2 hours may promote side reactions, necessitating precise time control.

Advantages Over Classical Methods

-

Solvent Reduction : Solvent usage drops from 15 mL/g to 0.1 μL/mg.

-

Yield Improvement : Yields reach 85–90%, outperforming solution-phase methods.

-

Simplified Purification : The absence of solvent minimizes chromatography requirements.

Comparative Analysis of Methods

The table below contrasts key parameters across synthesis strategies:

| Method | Reagents | Conditions | Yield | Purity | Environmental Impact |

|---|---|---|---|---|---|

| Classical Solution-Phase | TEA, DCM, 2-Cl-BsCl | 0–25°C, 2–4 h | 75–85% | >99% | Moderate (solvent use) |

| Mechanochemical | K₂CO₃, ball milling | 30 Hz, 70–120 min | 85–90% | >98% | Low (solvent-free) |

| Microwave-Assisted | DMF, microwave irradiation | 100–120°C, 10–15 min | (Theoretical) 80–88% | N/A | Variable |

Optimization Studies

Base Selection

The choice of base significantly impacts reaction efficiency. In classical methods, bulky amines like DIPEA minimize side reactions compared to TEA. Mechanochemical approaches favor K₂CO₃ due to its solid-state compatibility and low cost.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:

Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of new compounds.

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.

Oxidation: Pyrrolidone derivatives.

Reduction: Sulfide derivatives.

Scientific Research Applications

1-(2-Chlorobenzenesulfonyl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It serves as a tool for studying the interactions of sulfonyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzenesulfonyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors due to the presence of the sulfonyl group, which can form strong interactions with biological molecules. The exact molecular targets and pathways involved would vary based on the specific compound being synthesized from this intermediate.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Physicochemical Properties

- Polarity: Sulfonamide derivatives (e.g., this compound) are more polar than alkyl- or imino-substituted analogs, affecting solubility and bioavailability.

- Halogen Effects : Fluorine (in fluorolintane) increases electronegativity and metabolic resistance compared to chlorine, which enhances steric bulk and π-π stacking .

Q & A

Q. What are the common synthetic routes for 1-(2-chlorobenzenesulfonyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves sulfonylation of pyrrolidine using 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaOH or pyridine) in anhydrous dichloromethane or THF. Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of pyrrolidine to sulfonyl chloride to minimize side products.

- Temperature control : Reactions are often conducted at 0–5°C to suppress hydrolysis of the sulfonyl chloride.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product.

Optimization may involve adjusting solvent polarity or using catalysts like DMAP to enhance reactivity .

Q. How can the purity of this compound be validated in a research setting?

- Methodological Answer : Purity assessment typically combines:

- HPLC/GC-MS : To quantify organic impurities (>99% purity threshold).

- Elemental analysis : Confirm C, H, N, S, and Cl content against theoretical values.

- Melting point determination : Compare observed values with literature data (if available). Discrepancies may indicate solvates or polymorphs.

For trace metal contamination (e.g., from catalysts), ICP-MS is recommended .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for distinguishing structural isomers of this compound (e.g., ortho vs. para substitution)?

- Methodological Answer :

- NMR :

- ¹H NMR : Para-substituted analogs show a singlet for the aromatic proton, while ortho substitution (as in this compound) splits signals due to coupling with adjacent protons.

- ¹³C NMR : Sulfonyl groups deshield adjacent carbons; chemical shifts differ by ~3–5 ppm between isomers.

- IR Spectroscopy : Sulfonyl stretching vibrations (1320–1370 cm⁻¹) vary slightly with substitution patterns.

- X-ray crystallography : Definitive structural confirmation by analyzing bond angles and torsion angles .

Q. How does this compound function as a ligand in coordination chemistry, and what are its preferred binding modes?

- Methodological Answer : The sulfonyl group can act as a weak Lewis base, coordinating to metal centers (e.g., Ni²⁺, Cu²⁺).

- Binding studies : Conduct titration experiments monitored by UV-Vis or fluorescence spectroscopy to determine stability constants (log K).

- Structural analysis : Synthesize metal complexes (e.g., [M(L)₂X₂], where L = ligand, X = counterion) and characterize via X-ray crystallography. Pyrrolidine’s flexibility may enable both monodentate and bridging modes .

Q. How can researchers reconcile conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies often arise from:

- Crystallinity : Amorphous vs. crystalline forms exhibit different solubilities. Use DSC to identify polymorphs.

- Experimental conditions : Temperature and solvent purity significantly affect results. Standardize measurements at 25°C with HPLC-grade solvents.

- Hydrolysis : The compound may degrade in aqueous media, altering apparent solubility. Stability studies under varying pH (2–12) are critical .

Data Analysis & Contradictions

Q. What strategies are recommended for resolving contradictions in reported biological activity data for sulfonamide-containing pyrrolidine derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to confirm IC₅₀ values.

- Metabolite interference : Test for off-target interactions using knockout cell lines or competitive binding assays.

- Structural analogs : Compare activity with related compounds (e.g., 1-(3-chlorophenyl)pyrrolidine derivatives) to identify pharmacophore elements .

Safety & Regulatory Compliance

Q. What safety protocols are critical when handling this compound in electrophilic reactions?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent exposure to corrosive sulfonyl chlorides.

- Spill management : Neutralize spills with sodium bicarbonate before disposal.

- Regulatory alignment : Although not explicitly listed in controlled substance schedules, structurally similar pyrrolidine analogs (e.g., PCP derivatives) are Schedule I; maintain documentation for legal compliance .

Stability & Storage

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Temperature : Store at –20°C in amber vials to block light-induced decomposition.

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers.

- Long-term stability : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.